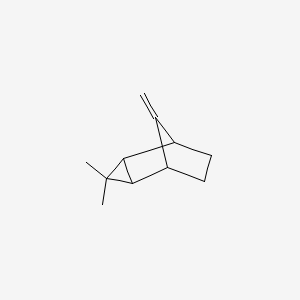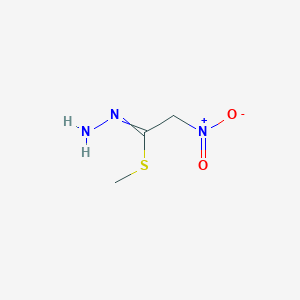
Methyl nitroethanehydrazonothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl nitroethanehydrazonothioate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl nitroethanehydrazonothioate typically involves the reaction of nitroethane with hydrazine derivatives under controlled conditions. One common method includes the following steps:
Preparation of Nitroethane: Nitroethane can be synthesized by the nitration of ethane using nitric acid.
Formation of Hydrazone: Nitroethane is then reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid to form the hydrazone intermediate.
Thioate Formation: The hydrazone intermediate is further reacted with a thiol compound, such as methyl thiol, under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and hydrazone formation processes. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Methyl nitroethanehydrazonothioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazone moiety can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones or thioates.
科学的研究の応用
Methyl nitroethanehydrazonothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of methyl nitroethanehydrazonothioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the nitro group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells.
類似化合物との比較
Methyl nitroethanehydrazonothioate can be compared with other similar compounds such as:
Nitroethanehydrazonothioate: Lacks the methyl group, resulting in different reactivity and applications.
Methyl nitroethanehydrazone: Lacks the thioate group, affecting its chemical properties and biological activity.
Methyl nitroethanethioate:
特性
CAS番号 |
66031-19-4 |
|---|---|
分子式 |
C3H7N3O2S |
分子量 |
149.17 g/mol |
IUPAC名 |
methyl N-amino-2-nitroethanimidothioate |
InChI |
InChI=1S/C3H7N3O2S/c1-9-3(5-4)2-6(7)8/h2,4H2,1H3 |
InChIキー |
QMMPZPONEMPMAP-UHFFFAOYSA-N |
正規SMILES |
CSC(=NN)C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide](/img/structure/B14461492.png)
![2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol](/img/structure/B14461494.png)
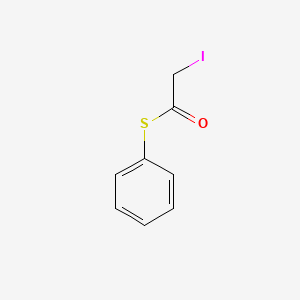
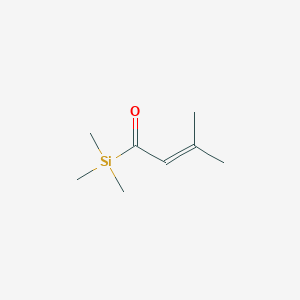
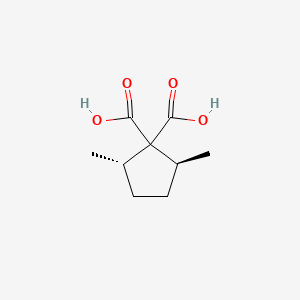
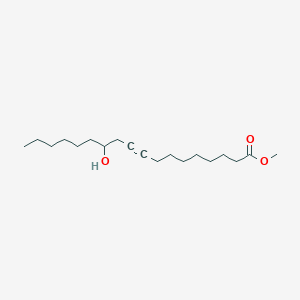
![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)
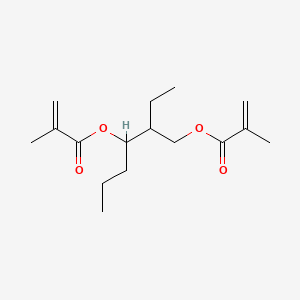
![Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride](/img/structure/B14461546.png)
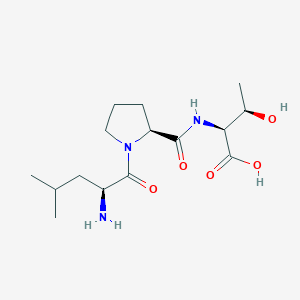
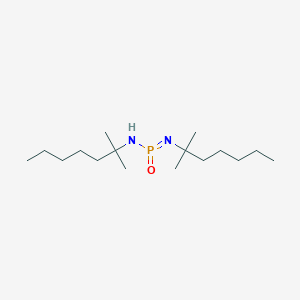
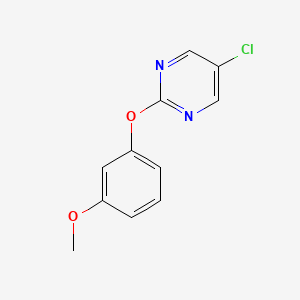
![1,3-Diazabicyclo[1.1.1]pentane](/img/structure/B14461564.png)
